molecular formula C27H34N6O2 B2928371 7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 898463-13-3

7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2928371
CAS RN: 898463-13-3
M. Wt: 474.609
InChI Key: PETRAFKXPIXFLA-UHFFFAOYSA-N
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Description

7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H34N6O2 and its molecular weight is 474.609. The purity is usually 95%.
BenchChem offers high-quality 7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of the purine ring followed by the attachment of the piperazine and naphthalene groups. The final step involves the addition of the hexyl and methyl groups to the purine ring.", "Starting Materials": [ "Guanine", "4-nitrobenzyl chloride", "Naphthalene", "Piperazine", "Hexylmagnesium bromide", "Methylmagnesium bromide", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Nitration of guanine with 4-nitrobenzyl chloride in the presence of sodium hydroxide and acetic anhydride to form 8-nitroguanine.", "Step 2: Reduction of 8-nitroguanine with hydrogen gas and palladium on carbon catalyst to form 8-amino guanine.", "Step 3: Protection of the amino group in 8-amino guanine with acetic anhydride to form 8-acetamido guanine.", "Step 4: Reaction of 8-acetamido guanine with piperazine in the presence of hydrochloric acid to form 8-(4-piperazin-1-yl)guanine.", "Step 5: Protection of the piperazine group in 8-(4-piperazin-1-yl)guanine with 4-nitrobenzyl chloride in the presence of sodium hydroxide and acetic anhydride to form 8-(4-(4-nitrobenzyl)piperazin-1-yl)guanine.", "Step 6: Reduction of the nitro group in 8-(4-(4-nitrobenzyl)piperazin-1-yl)guanine with hydrogen gas and palladium on carbon catalyst to form 8-(4-(benzyl)piperazin-1-yl)guanine.", "Step 7: Reaction of 8-(4-(benzyl)piperazin-1-yl)guanine with naphthalene in the presence of sodium hydroxide and acetic anhydride to form 8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)guanine.", "Step 8: Cyclization of 8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)guanine with acetic anhydride and sodium acetate to form 7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione.", "Step 9: Addition of hexylmagnesium bromide and methylmagnesium bromide to 7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione in the presence of ethyl acetate and methanol to form the final compound." ] }

CAS RN

898463-13-3

Product Name

7-hexyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Molecular Formula

C27H34N6O2

Molecular Weight

474.609

IUPAC Name

7-hexyl-3-methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione

InChI

InChI=1S/C27H34N6O2/c1-3-4-5-8-14-33-23-24(30(2)27(35)29-25(23)34)28-26(33)32-17-15-31(16-18-32)19-21-12-9-11-20-10-6-7-13-22(20)21/h6-7,9-13H,3-5,8,14-19H2,1-2H3,(H,29,34,35)

InChI Key

PETRAFKXPIXFLA-UHFFFAOYSA-N

SMILES

CCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC5=CC=CC=C54)N(C(=O)NC2=O)C

solubility

not available

Origin of Product

United States

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